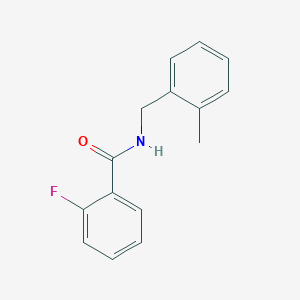

2-fluoro-N-(2-methylbenzyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-[(2-methylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO/c1-11-6-2-3-7-12(11)10-17-15(18)13-8-4-5-9-14(13)16/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONBWCJLEWGMLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro N 2 Methylbenzyl Benzamide

Established and Novel Synthetic Routes to 2-fluoro-N-(2-methylbenzyl)benzamide

The formation of the amide bond in this compound can be achieved through several established and emerging synthetic methodologies. These approaches primarily involve the coupling of a 2-fluorobenzoic acid derivative with 2-methylbenzylamine (B130908).

Direct Amidation Strategies Utilizing Carboxylic Acids and Amines

Direct amidation represents the most straightforward approach to synthesizing this compound, involving the reaction between 2-fluorobenzoic acid and 2-methylbenzylamine. This transformation typically requires the activation of the carboxylic acid, as the direct condensation of a carboxylic acid and an amine is often thermodynamically unfavorable and requires high temperatures. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which, in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), form an active ester intermediate that is readily attacked by the amine.

A typical procedure would involve dissolving 2-fluorobenzoic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of EDC and HOBt. After a short activation period, 2-methylbenzylamine is added to the reaction mixture, which is then stirred at room temperature until completion.

| Activation Method | Reagents | Typical Solvents |

| Carbodiimide (B86325) Coupling | 2-fluorobenzoic acid, 2-methylbenzylamine, EDC, HOBt | DCM, DMF |

| Acid Chloride | 2-fluorobenzoyl chloride, 2-methylbenzylamine, a base (e.g., triethylamine (B128534), pyridine) | DCM, THF |

Multi-step Synthetic Sequences Involving Precursor Derivatization

An alternative to direct amidation is a multi-step sequence that involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. In this approach, 2-fluorobenzoic acid is first reacted with a chlorinating agent, like thionyl chloride (SOCl₂) or oxalyl chloride, to produce 2-fluorobenzoyl chloride. prepchem.com This highly reactive intermediate is then treated with 2-methylbenzylamine in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. This method is often high-yielding and proceeds under mild conditions.

Another multi-step approach that has been explored for related N-substituted benzamides is solid-phase synthesis. researchgate.net In a representative example, a resin-bound sulfonamide can be acylated with 2-fluorobenzoyl chloride. Subsequent cleavage from the solid support would yield the desired this compound. researchgate.net This methodology offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product.

Catalyst Systems and Reaction Condition Optimization in Synthesis

The development of catalytic direct amidation methods is a significant area of research aimed at improving the efficiency and sustainability of amide bond formation. Various catalyst systems have been shown to be effective for the synthesis of benzamides and could be applied to the preparation of this compound. catalyticamidation.info Boron-based catalysts, such as boric acid and various boronic acids, have demonstrated efficacy in promoting the direct condensation of carboxylic acids and amines, often under azeotropic reflux conditions to remove water. catalyticamidation.info

Transition metal catalysts, particularly those based on palladium, have also been employed in amidation reactions. google.com For instance, palladium-catalyzed carbonylation-amination cascade reactions can construct benzamides from aryl halides, carbon monoxide, and amines, representing a convergent synthetic route. Optimization of these catalytic systems involves screening of ligands, bases, solvents, and reaction temperatures to maximize yield and minimize side reactions.

| Catalyst Type | Example Catalyst | Typical Reaction Conditions |

| Boron-based | Boric Acid | Toluene, reflux with Dean-Stark trap |

| Palladium-based | Pd(OAc)₂ with a phosphine (B1218219) ligand | Toluene or dioxane, elevated temperatures |

| Titanium-based | Ti(IV) alkoxides | Toluene, reflux |

Exploration of Alternative and Sustainable Synthetic Protocols

In line with the principles of green chemistry, significant effort is being directed towards the development of more environmentally benign methods for amide synthesis.

Green Chemistry Approaches in Amide Bond Formation

The ideal amide synthesis would proceed under mild, solvent-free conditions with catalytic turnover and generate water as the only byproduct. Research in this area has explored various strategies to minimize waste and energy consumption. One approach is the use of biocatalysts, such as immobilized lipases, which can catalyze amide formation in non-aqueous media. researchgate.net These enzymatic methods often exhibit high selectivity and operate under mild conditions, reducing the formation of byproducts.

Another green strategy is the use of mechanochemistry, where the energy required for the reaction is supplied by mechanical grinding rather than thermal heating, often in the absence of a solvent. Furthermore, the development of catalytic systems that can operate in greener solvents, such as water or bio-based solvents, is a key area of focus. howeipharm.comacs.org

Mechanistic Studies of Synthetic Reaction Pathways

Understanding the mechanism of amide bond formation is crucial for the rational design of more efficient catalysts and reaction conditions. For direct amidation reactions, the generally accepted mechanism involves the initial formation of an ammonium (B1175870) carboxylate salt from the carboxylic acid and the amine. At elevated temperatures, this salt can dehydrate to form the amide.

In catalyzed reactions, the mechanism is dependent on the nature of the catalyst. For instance, in carbodiimide-mediated couplings, the carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.

For boron-catalyzed amidations, it is proposed that the boronic acid activates the carboxylic acid by forming an acyloxyboron intermediate, which is more electrophilic and readily undergoes reaction with the amine. Detailed kinetic and computational studies continue to provide deeper insights into these complex reaction pathways, paving the way for the development of next-generation synthetic methodologies for compounds like this compound.

Derivatization and Structural Modifications of the this compound Core

The derivatization of the this compound scaffold is a strategic endeavor to explore the chemical space around this central structure. Modifications can be systematically introduced at three key regions: the 2-fluorobenzoyl moiety, the 2-methylbenzyl amine moiety, and the amide bridge. Each of these regions presents unique opportunities and challenges for chemical transformation, governed by the electronic and steric nature of the substituents.

The 2-fluorobenzoyl moiety is an activated aromatic system where the fluorine atom and the amide group exert significant electronic influence, directing the regioselectivity of further substitutions. The fluorine atom, being an ortho-, para-director and a deactivator, and the meta-directing amide group create a complex substitution pattern. libretexts.org

Electrophilic aromatic substitution reactions, such as nitration, are a common strategy to introduce new functional groups. For instance, in the synthesis of related 2-fluorobenzamide (B1203369) derivatives, nitration of a 2-fluorotoluene (B1218778) precursor occurs at the position para to the fluorine atom. This nitro group can then be further transformed, for example, through reduction to an amino group, which serves as a handle for a wide range of subsequent derivatizations. A typical reaction sequence involves the oxidation of the methyl group to a carboxylic acid, followed by nitration and subsequent reduction.

Table 1: Representative Transformations on the Fluorinated Benzoyl Moiety

| Reaction Type | Reagents and Conditions | Product Functional Group | Positional Selectivity |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Predominantly para to fluorine |

| Reduction | H₂, Pd/C or Fe/HCl | -NH₂ | From the corresponding nitro group |

| Halogenation | Cl₂, FeCl₃ or Br₂, FeBr₃ | -Cl, -Br | Directed by existing substituents |

| Acylation | RCOCl, AlCl₃ | -COR | Friedel-Crafts conditions |

The presence of the fluorine atom can also be exploited in nucleophilic aromatic substitution (SNA_r) reactions, although this typically requires harsh conditions or the presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the fluorine.

The methylbenzyl amine moiety offers two primary sites for modification: the benzylic methyl group and the aromatic ring of the tolyl group.

The benzylic protons of the methyl group are susceptible to radical reactions. Benzylic halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, can introduce a halogen atom onto the methyl group. youtube.com This halogenated intermediate can then undergo nucleophilic substitution to introduce a variety of functional groups, such as hydroxyl, cyano, or amino groups.

Table 2: Derivatization of the Methylbenzyl Group

| Reaction Site | Reaction Type | Reagents and Conditions | Resulting Structure |

| Methyl Group | Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | -CH₂Br |

| Methyl Group | Oxidation | KMnO₄ or other strong oxidants | -COOH (requires protection of other sites) |

| Aromatic Ring | Electrophilic Halogenation | Br₂, FeBr₃ | Bromination on the tolyl ring |

Oxidation of the methyl group to a carboxylic acid is another potential transformation, although it requires strong oxidizing agents and careful control to avoid over-oxidation or degradation of the rest of the molecule. science.gov The aromatic ring of the tolyl group can undergo electrophilic substitution reactions. The directing effects of the alkyl and the benzylamine (B48309) substituents will influence the position of the incoming electrophile. msu.edu

Furthermore, the N-H proton of the amide can be deprotonated with a strong base, and the resulting anion can be alkylated or acylated, leading to N-substituted derivatives.

The amide bond itself is a robust functional group, but it can be modified under certain conditions. Hydrolysis of the amide bond, typically under strong acidic or basic conditions, would break the molecule into its constituent 2-fluorobenzoic acid and 2-methylbenzylamine.

More subtle modifications involve the replacement of the amide bond with a bioisostere, a common strategy in medicinal chemistry to improve properties like metabolic stability. For example, the amide can be replaced with a 1,2,4-oxadiazole (B8745197) ring, which can be synthesized from the corresponding benzoic acid and an amidoxime. acs.orgsigmaaldrich.com

Steric hindrance plays a significant role in the reactivity and conformation of this compound. The ortho-substituents on both aromatic rings (the fluorine and the methyl group) can influence the planarity of the amide bond and the rotational freedom around the C-N and C-C single bonds. researchgate.netresearchgate.net In related N-aryl amides, the presence of ortho-substituents has been shown to cause significant twisting of the aromatic rings relative to the plane of the amide group. researchgate.net This steric clash can affect the molecule's ability to adopt a specific conformation required for biological activity and can also influence the accessibility of adjacent sites for chemical reactions. For instance, the ortho-methyl group can sterically hinder reactions at the N-H position of the amide. nih.gov

Computational and Theoretical Chemistry Studies on 2 Fluoro N 2 Methylbenzyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost. For a molecule like 2-fluoro-N-(2-methylbenzyl)benzamide, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to approximate the solutions to the Schrödinger equation.

A primary outcome of DFT calculations is the determination of the molecule's electronic structure, including its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity and lower stability. nih.govresearchgate.net

For a representative benzamide (B126), the HOMO is often localized on the more electron-rich regions, such as the aromatic rings, while the LUMO may be distributed over the carbonyl group and adjacent atoms. The presence of a fluorine atom, an electron-withdrawing group, and a methylbenzyl group, an electron-donating group, would be expected to modulate the energies and distributions of these orbitals in this compound.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for a Representative Benzamide Calculated using DFT

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These are representative values and would need to be calculated specifically for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the electrophilic and nucleophilic sites of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) denote electron-poor areas prone to nucleophilic attack. nih.gov

In the case of this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the fluorine atom, highlighting these as sites for potential hydrogen bonding or electrophilic interaction. Conversely, the hydrogen atom of the amide group would exhibit a positive potential, indicating its role as a hydrogen bond donor.

The flexibility of the amide bond and the rotation around the single bonds in the N-benzyl group allow this compound to adopt various conformations. Understanding the conformational energy landscape is crucial as the biological activity and physical properties of a molecule are often dictated by its most stable conformer(s). rsc.orgresearchgate.net DFT calculations can be used to perform a potential energy surface scan by systematically rotating key dihedral angles. This process identifies the stable conformers (local minima on the energy landscape) and the transition states that separate them. frontiersin.org The relative energies of these conformers determine their population at a given temperature.

DFT methods are also adept at predicting various spectroscopic parameters, which can be invaluable for the characterization of a newly synthesized compound or for the interpretation of experimental spectra. acs.org For instance, DFT can calculate the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. semanticscholar.org These calculated frequencies, when appropriately scaled, can aid in the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic C=O and N-H stretching of the amide group. Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structural elucidation. youtube.com

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of a Representative Benzamide

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3400 |

| C=O Stretch | 1680 | 1650 |

| C-F Stretch | 1150 | 1130 |

Note: Predicted frequencies are often systematically higher than experimental values and are typically scaled for better comparison.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in different environments.

MD simulations are particularly useful for studying the conformational flexibility of a molecule like this compound in various environments, such as in a vacuum, in an aqueous solution, or within a biological system like a protein binding pocket. ulisboa.ptresearchgate.net By simulating the molecule over a period of nanoseconds or longer, one can observe the transitions between different conformations and understand how the solvent or other molecules influence its flexibility and preferred shapes. This information is crucial for understanding how the molecule might interact with a biological target.

Solvation Effects and Intermolecular Interactions in Solution

The behavior of this compound in a solvent is dictated by the array of intermolecular forces it can establish with solvent molecules. The key functional groups—the amide linkage (-CONH-), the 2-fluoro substituted phenyl ring, and the 2-methyl substituted benzyl (B1604629) ring—each contribute to the molecule's interaction profile.

In solution, a dynamic equilibrium of various non-covalent interactions is expected. The primary interactions are driven by the amide group, which is a classic motif for forming strong hydrogen bonds. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. In protic solvents like water or ethanol, the solvent molecules would actively compete to form hydrogen bonds with these sites.

Studies on analogous benzamide structures confirm the prevalence of these interactions. For instance, crystal structure analyses of various benzanilides and related compounds consistently show intermolecular N-H···O hydrogen bonds that link molecules together. nih.gov The presence of the fluorine atom introduces further complexity. While not as strong as conventional hydrogen bonds, C-H···F interactions are known to contribute to the stability of molecular packing in fluorinated aromatic compounds. nih.gov Hirshfeld surface analysis performed on similar fluorinated benzamides reveals the quantitative contribution of different contacts, with H···H, H···F/F···H, and H···O/O···H interactions being significant. eurjchem.comresearchgate.netnih.gov

The interplay of these forces is heavily dependent on the nature of the solvent:

Polar Protic Solvents (e.g., water, methanol): These solvents would readily engage in hydrogen bonding with the amide group, potentially disrupting intermolecular self-association and favoring solvation of the individual molecules.

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors (at the oxygen of DMSO, for example) but lack donor protons. They would interact strongly with the N-H group of the benzamide.

Nonpolar Solvents (e.g., hexane, toluene): In these environments, intermolecular interactions between the benzamide molecules themselves, particularly the strong N-H···O hydrogen bonds, would be favored, potentially leading to dimerization or aggregation. Pi-stacking interactions between the aromatic rings would also be more prominent.

The table below summarizes the potential intermolecular interactions involving this compound in a solution environment, based on findings from related structures.

Table 1: Potential Intermolecular Interactions for this compound in Solution

| Interaction Type | Participating Groups on Benzamide | Interacting Partner (Solvent/Solute) | Significance |

|---|---|---|---|

| Hydrogen Bonding | Amide N-H (Donor), Amide C=O (Acceptor) | Protic solvents, other solute molecules | Strong, primary interaction driving association and solvation |

| Halogen Interactions | C-F (Fluorine atom) | C-H groups | Weak, contributes to conformational stability |

| π-π Stacking | Fluorobenzoyl ring, Methylbenzyl ring | Aromatic solvents, other solute molecules | Moderate, significant in nonpolar media |

| Hydrophobic Interactions | Methyl group, Aromatic rings | Nonpolar solvents, nonpolar regions of other molecules | Favorable in aqueous/polar media |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to build a mathematical correlation between the chemical structure of a series of compounds and a specific physical, chemical, or biological property. archivepp.comyoutube.com These models are invaluable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized compounds, thereby guiding experimental efforts. plos.orgnih.govnih.gov

Currently, there are no published QSPR models specifically developed for this compound. However, the principles of QSPR have been successfully applied to various classes of benzamide derivatives to model properties like antimicrobial activity and glucokinase activation. nih.govnih.gov Based on these established methodologies, a hypothetical QSPR study for this compound and its analogues can be outlined.

The development of a robust QSPR model involves several key steps:

Dataset Assembly: A dataset of structurally diverse but related benzamide derivatives would be required, along with experimentally measured values for the property of interest (the dependent variable).

Descriptor Calculation: For each molecule in the dataset, a large number of numerical "descriptors" (the independent variables) are calculated. These descriptors encode different aspects of the molecular structure. Relevant descriptor classes for this compound would include:

Topological Descriptors: Encode atomic connectivity and molecular size/shape (e.g., molecular connectivity indices). nih.gov

Electronic Descriptors: Quantify the electronic environment, such as partial charges, dipole moment, and HOMO/LUMO energies, which are particularly important due to the electronegative fluorine atom. nih.govniscpr.res.in

Physicochemical Descriptors: Include properties like logP (lipophilicity), molar refractivity, and polar surface area.

3D-QSAR Field Descriptors: In methods like CoMFA or CoMSIA, steric and electrostatic fields around the molecules are calculated to represent their 3D structure. nih.gov

Model Building and Validation: A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or a machine learning algorithm like Genetic Function Approximation (GFA), is used to create an equation linking the most relevant descriptors to the property. archivepp.complos.org The model's predictive power and robustness must be rigorously validated using internal techniques (e.g., cross-validation) and external validation with a separate test set of compounds. plos.orgnih.gov

The table below outlines a potential workflow for a QSPR study involving this compound.

Table 2: Hypothetical QSPR Modeling Workflow for Benzamide Derivatives

| Stage | Description | Examples / Methods |

|---|---|---|

| Property to Model (Y) | A quantifiable physicochemical or biological property. | Solubility, Melting Point, Biological Activity (IC₅₀), Chromatographic Retention Time. |

| Dataset (X) | A series of at least 20-30 benzamides with structural variations. | Variations in substituents on either aromatic ring. |

| Descriptor Calculation | Generation of numerical representations of molecular structure. | Topological, Electronic (DFT-derived), Physicochemical (LogP), 3D-Fields. |

| Variable Selection | Selection of a subset of descriptors that have the highest correlation with the property. | Genetic Algorithm (GA), Stepwise Regression. archivepp.com |

| Model Generation | Creation of the mathematical equation relating descriptors to the property. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

| Model Validation | Statistical assessment of the model's stability and predictive capability. | Cross-validation (q²), External Validation (R²_pred), Y-Randomization. plos.orgnih.gov |

Such a model could accelerate the discovery of new N-benzylbenzamide derivatives with optimized properties for various applications. nih.govacs.orgacs.org

Mechanistic Investigations of Reactivity and Interactions of 2 Fluoro N 2 Methylbenzyl Benzamide

Elucidation of Reaction Pathways and Transition States

The reactivity of 2-fluoro-N-(2-methylbenzyl)benzamide is centered around the amide bond, a robust but reactive functional group. Key transformations involve nucleophilic acyl substitution, typically via hydrolysis, and potential intramolecular reactions.

Amide Hydrolysis: The most fundamental reaction pathway for this compound is hydrolysis, which cleaves the amide bond to yield 2-fluorobenzoic acid and (2-methylphenyl)methanamine. This can proceed under acidic or basic conditions, each involving a distinct mechanism and transition state.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate . The subsequent collapse of this intermediate, involving proton transfers, results in the expulsion of the amine as the leaving group. The transition state for the rate-determining step (nucleophilic attack) is characterized by the partial formation of the new C-O bond and significant positive charge development.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in the rate-determining step. This also proceeds through a tetrahedral intermediate , which is dianionic in nature. This intermediate then expels the (2-methylbenzyl)amide anion, which is a relatively poor leaving group and is immediately protonated by the solvent to form the final amine product.

Intramolecular Cyclization: While less common, ortho-substituted N-aryl amides can sometimes undergo intramolecular cyclization reactions. For instance, related compounds like 2-aminobenzamides can be converted into quinazolinones. researchgate.net For this compound, such pathways are not readily apparent without additional reagents but highlight potential reactivity under specific synthetic conditions. researchgate.net

The transition states for these reactions are influenced by both electronic and steric factors. The ortho-fluoro substituent has an electron-withdrawing inductive effect, which can stabilize the developing negative charge on the carbonyl oxygen in the transition state of base-catalyzed hydrolysis. Conversely, the steric bulk of the ortho-methyl group on the benzyl (B1604629) ring can hinder the approach of nucleophiles and influence the conformational preferences of the molecule as it approaches the transition state.

Kinetic and Thermodynamic Studies of Chemical Transformations

Quantitative kinetic and thermodynamic data for the chemical transformations of this compound are not extensively documented in dedicated studies. However, analysis can be extrapolated from research on related systems, particularly concerning the rotational dynamics around the amide bond, a phenomenon known as atropisomerism.

The rotation around the C(O)-N bond of amides is restricted due to the partial double-bond character of the bond. This restriction is significantly enhanced by the presence of bulky ortho-substituents, as is the case here with the 2-fluoro and 2-methyl groups. This hindered rotation can lead to the existence of stable or semi-stable atropisomers.

Kinetic studies of such systems focus on determining the energy barrier to rotation (racemization). This barrier is a measure of the kinetic stability of the atropisomers. The half-life of interconversion can classify atropisomers into different classes based on their stability at a given temperature. nih.gov

The table below presents hypothetical, yet plausible, comparative energy barriers for rotation in related amide structures to illustrate the expected effects of the substituents present in this compound.

| Compound Structure | Key Structural Features | Expected Rotational Barrier (ΔG‡, kcal/mol) | Kinetic Implication |

|---|---|---|---|

| N-benzylbenzamide | Unsubstituted Parent Compound | Low (12-15) | Fast rotation at room temperature. |

| N-(2-methylbenzyl)benzamide | Steric hindrance from ortho-methyl group | Moderate (16-20) | Slowed rotation, potentially observable by dynamic NMR. |

| 2-fluoro-N-benzylbenzamide | Electronic effect and minor steric effect from ortho-fluoro | Moderate (15-19) | Rotation is hindered compared to the parent compound. |

| This compound | Combined steric and electronic effects | High (>20) | Potentially stable atropisomers at room temperature, separable. |

Thermodynamically, the different atropisomeric forms may not have the same ground-state energy. The relative stability would be determined by the intricate balance of steric repulsions and potential non-covalent interactions, such as intramolecular hydrogen bonds or dispersion forces. The most stable conformer would be the thermodynamic product, while the distribution of isomers formed under kinetic control would depend on the respective transition state energies.

Role of Fluorine Substitution in Reactivity and Molecular Stability

The substitution of a hydrogen atom with fluorine at the ortho-position of the benzoyl ring has profound effects on the molecule's properties. tandfonline.com

Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the amide carbonyl carbon, making it more susceptible to attack by nucleophiles. This would be expected to increase the rate of hydrolysis compared to the non-fluorinated analogue. rsc.org Furthermore, this inductive effect lowers the pKa of nearby acidic protons and makes basic nitrogen atoms less basic. nih.gov

Stability of the C-F Bond: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This makes the aromatic ring more resistant to metabolic oxidation at that position, a strategy often used in medicinal chemistry to enhance a drug's half-life. tandfonline.comnih.gov

Steric and Conformational Effects: While fluorine is relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), its placement at a sterically crowded ortho-position contributes significantly to the barrier of rotation around the Ar-C(O) bond and the C(O)-N bond. tandfonline.com This is a critical factor in the potential for stable atropisomerism in this molecule.

Crystal Packing and Molecular Stability: In the solid state, fluorine substitution can have a notable impact on crystal packing. Studies on related molecules like 2-fluorobenzamide (B1203369) have shown that fluorine substitution can suppress disorder often seen in the crystals of parent benzamides, leading to more ordered and predictable crystal lattices. acs.orgresearchgate.net The fluorine atom can also participate in weak C-H···F hydrogen bonds, further stabilizing the crystal structure. nih.gov

Stereochemical Implications of Reactions Involving the Chiral Benzyl Moiety

The term "chiral benzyl moiety" in the context of this compound refers to the phenomenon of atropisomerism , a form of axial chirality that arises from severely restricted rotation about a single bond. nih.govprinceton.edu The molecule itself does not possess a traditional chiral center. However, the combination of ortho-substituents on both aromatic rings creates significant steric hindrance that restricts free rotation around two key bonds: the Ar-C(O) bond and the C(O)-N amide bond.

The restricted rotation around the C(O)-N bond, in particular, can cause the molecule to exist as two distinct, non-superimposable mirror-image conformers (enantiomers). rsc.org These are known as atropisomers.

Conditions for Atropisomerism: The existence of stable atropisomers depends on the size of the ortho-substituents. In this compound, the 2-fluoro group on the benzamide (B126) ring and the 2-methyl group on the benzyl ring provide the necessary steric clash to create a high barrier to rotation. slideshare.net

Stereochemical Consequences: If the rotational barrier is high enough (typically >22-23 kcal/mol), the atropisomers can be resolved and isolated as separate enantiomers. nih.govnih.gov Any chemical reaction performed on the racemic mixture could proceed stereoselectively, with each atropisomer potentially reacting at a different rate or leading to different diastereomeric products if another chiral element is introduced.

Implications in Biological Systems: Should this molecule interact with a chiral environment, such as an enzyme or receptor, the two atropisomers would likely exhibit different biological activities. One atropisomer may bind effectively to a target, while the other may be inactive or bind to an off-target, a crucial consideration in drug design. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Fluoro N 2 Methylbenzyl Benzamide Derivatives

Rational Design and Synthesis of Analogue Libraries for SAR Exploration

The rational design of analogues of 2-fluoro-N-(2-methylbenzyl)benzamide is a cornerstone of SAR exploration. This process involves the systematic modification of different parts of the molecule—the 2-fluorobenzamide (B1203369) moiety, the N-benzyl group, and the amide linker—to probe their roles in biological activity. The synthesis of a focused library of these analogues allows researchers to systematically evaluate the impact of each structural change.

The synthesis of these derivatives often begins with the coupling of a substituted benzoic acid or its activated form (like an acyl chloride) with a corresponding benzylamine (B48309). For instance, a common route involves the reaction of 2-fluorobenzoic acid with various substituted benzylamines. nih.govacs.org The amide bond formation can be achieved through various coupling reagents. mdpi.com

A key strategy in library design is to introduce a diverse range of substituents at specific positions to explore different chemical properties such as size, electronics, and hydrogen bonding capacity. nih.gov For example, in studies on N-benzyl-2-fluorobenzamide derivatives, a series of compounds was synthesized to explore the effects of substitutions on both the benzamide (B126) and benzyl (B1604629) rings. nih.gov This iterative process of design, synthesis, and testing allows for the development of a comprehensive SAR. nih.gov

Table 1: Examples of Synthetic Strategies for Benzamide Analogue Libraries

| Starting Material 1 | Starting Material 2 | Reaction Type | Purpose of Analogues | Reference |

|---|---|---|---|---|

| 2-Fluorobenzoic acid | Substituted benzylamines | Amide coupling | Explore substitutions on the benzyl ring | nih.gov |

| 4-Iodobenzoic acid | 2-Trifluoromethylbenzylamine | Amide coupling, then Suzuki coupling | Introduce biphenyl (B1667301) moieties | acs.org |

| 2-Iodo-3-(trifluoromethyl)benzoic acid | Various phenols, then anilino derivatives | Diaryl ether formation, then amide coupling | Investigate influence of phenoxy substituents | mdpi.com |

Correlation of Structural Features with Molecular Interaction Profiles

The correlation of specific structural features with the molecular interaction profiles of this compound derivatives is essential for understanding their mechanism of action. This involves analyzing how substituents influence non-covalent interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds with the target protein. mdpi.com

Studies on related N-benzyl-2-fluorobenzamides have shown that the 2-fluorobenzamide portion can act as a key binding element. For example, in the context of EGFR/HDAC3 dual inhibitors, this moiety was found to chelate with a Zn2+ ion in the active site of HDAC3. nih.gov Simultaneously, the N-benzyl group, in this case a 4-fluorobenzyl group, occupied the ATP-binding pocket of EGFR, demonstrating a dual-target binding function. nih.gov

The position of the fluorine atom on the benzamide ring has been shown to significantly influence the molecule's conformation and intermolecular interactions. mdpi.com For example, an ortho-fluoro substituent can participate in intramolecular hydrogen bonding, which can enforce planarity in the molecule. mdpi.com The planarity of the amide bond is a critical factor for the stability and resonant structure of the peptide segment. mdpi.com Furthermore, the aromatic rings and their substituents contribute to hydrophobic interactions with protein residues. mdpi.com

Table 2: Correlation of Structural Features with Biological Activity in Benzamide Derivatives

| Structural Feature | Position | Observed Interaction/Activity | Compound Series | Reference |

|---|---|---|---|---|

| 2-Fluorobenzamide moiety | N/A | Chelates with Zn2+ in HDAC3 active site | N-benzyl-2-fluorobenzamides | nih.gov |

| 4-Fluorobenzyl group | N-benzyl ring | Occupies ATP-binding pocket of EGFR | N-benzyl-2-fluorobenzamides | nih.gov |

| Ortho-fluoro substituent | Benzamide ring | Participates in intramolecular ring formation, reinforcing planarity | Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide | mdpi.com |

| Pentafluorophenyl group | Benzamide ring | Showed activity at M3 and M5 receptors in addition to M1 | N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides | nih.gov |

Computational SAR Modeling (e.g., 3D-QSAR) for Predictive Design

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the biological activity of new analogues and guiding further design efforts. semanticscholar.orgarchivepp.com 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are especially valuable as they correlate the 3D properties of molecules with their activities. semanticscholar.org

These models are built by aligning a series of active compounds and calculating their steric and electrostatic fields. The resulting data is then analyzed using statistical methods like partial least squares (PLS) to generate a model that can predict the activity of new compounds. nih.gov For a series of N-(2-aminophenyl)-benzamide derivatives, 3D-QSAR models were successfully developed to predict their inhibitory activity against histone deacetylase 2 (HDAC2). researchgate.net The models provided insights into the favorable and unfavorable regions for substitution, thereby guiding the design of more potent inhibitors. researchgate.net

Molecular docking simulations complement QSAR studies by providing a visual and energetic representation of how the ligands bind to their target receptor. semanticscholar.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. semanticscholar.org For N-benzyl-2-fluorobenzamide derivatives, molecular modeling helped to elucidate the dual-binding mode in EGFR and HDAC3. nih.gov

Influence of Stereochemistry on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on molecular recognition and biological activity. The specific conformation adopted by a this compound derivative can determine its ability to fit into a binding pocket and interact with key residues.

In related benzamide structures, the relative orientation of the two aromatic rings is a key conformational parameter. mdpi.com For instance, in 2-chloro-N-(2-methylphenyl)benzamide, the two aromatic rings are nearly coplanar, while in a similar structure with a meta-methyl group, the dihedral angle between the rings is significantly larger. researchgate.net This difference in conformation, driven by the position of a single methyl group, highlights the sensitivity of molecular shape to subtle structural changes. The investigation of crystal structures often reveals that molecules can exist in different conformations and packing arrangements (polymorphism), which can be influenced by subtle intermolecular forces. mdpi.com These stereochemical nuances are critical for designing ligands that can selectively bind to their intended biological target.

Advanced Applications and Materials Science Perspectives of 2 Fluoro N 2 Methylbenzyl Benzamide

Utility as Building Blocks in Complex Organic Synthesis

The N-benzylbenzamide scaffold is a well-established pharmacophore and a versatile intermediate in the synthesis of more complex molecules. The synthesis of 2-fluoro-N-(2-methylbenzyl)benzamide can be achieved through standard amidation reactions, for instance, by reacting 2-fluorobenzoyl chloride with 2-methylbenzylamine (B130908). This straightforward synthesis makes it an accessible building block for a variety of organic transformations.

The presence of the fluorine atom at the ortho position of the benzoyl ring can influence the reactivity and conformation of the molecule. Fluorine's high electronegativity can affect the electron density of the aromatic ring and the amide bond, potentially altering its susceptibility to further functionalization. For instance, the fluorine atom can direct ortho-metalation reactions, providing a handle for the introduction of other substituents.

Furthermore, N-benzylbenzamide derivatives have been utilized as precursors for the synthesis of α-substituted benzylamines. The amide bond can be reduced or cleaved under specific conditions to yield the corresponding amine, making these compounds useful synthons in the preparation of biologically active molecules. The general synthetic routes to N-benzylbenzamide derivatives involve the coupling of a benzoic acid or its derivative with a benzylamine (B48309), often facilitated by coupling agents.

A general synthetic scheme for N-benzylbenzamide derivatives is presented below:

| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product |

| Benzoic Acid | Benzylamine | EDC, DMAP, dry DCM | N-Benzylbenzamide |

| Benzoyl Chloride | Benzylamine | Base (e.g., triethylamine) | N-Benzylbenzamide |

| 4-Iodobenzoic acid | 2-Trifluoromethylbenzylamine | EDC, DMAP | 4-Iodo-N-(2-(trifluoromethyl)benzyl)benzamide |

This table illustrates common synthetic routes for N-benzylbenzamide derivatives, which are applicable for the synthesis of this compound.

Potential in Supramolecular Materials Design and Crystal Engineering

The field of crystal engineering focuses on understanding and utilizing intermolecular interactions to design new crystalline solids with desired properties. Benzamides are known to form robust hydrogen-bonded structures, and the introduction of substituents like fluorine and methyl groups can significantly influence their crystal packing and supramolecular assembly.

The amide group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of strong intermolecular N-H···O hydrogen bonds. These interactions often result in the formation of one-dimensional chains or tapes of molecules within the crystal lattice.

The fluorine atom can participate in various non-covalent interactions, including C-H···F and F···F contacts, which can further stabilize the crystal structure. Research on fluorinated benzamides has shown that ortho-fluorine substitution can suppress disorder in the crystal lattice, leading to more well-defined and predictable packing motifs. This is attributed to the specific steric and electronic effects of the fluorine atom.

To illustrate the potential crystal structure of a related compound, the crystallographic data for N-carbamothioyl-2-methylbenzamide is presented below. While not a direct analogue, it shares the 2-methylbenzoyl moiety and demonstrates the typical packing patterns of such amides.

| Crystallographic Data for N-carbamothioyl-2-methylbenzamide | |

| Empirical Formula | C9H10N2OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 22.7886 (12) |

| b (Å) | 7.1133 (3) |

| c (Å) | 25.5388 (13) |

| β (°) | 113.664 (3) |

| Volume (ų) | 3791.8 (3) |

| Z | 16 |

This data for a related compound highlights the type of structural information that is crucial for understanding the supramolecular chemistry of this compound. nih.gov

Applications in Catalysis or Analytical Chemistry

Benzamide (B126) derivatives have found applications in various areas of catalysis and analytical chemistry. Chiral benzamides, for instance, have been employed as ligands in asymmetric catalysis, where they can induce enantioselectivity in chemical reactions. The amide functionality can coordinate to metal centers, and the chiral environment created by the rest of the molecule can influence the stereochemical outcome of the reaction. While this compound itself is not chiral, it could serve as a precursor for the synthesis of chiral derivatives.

The development of bifunctional organocatalysts, which contain both a hydrogen-bond donor (like the amide N-H) and a Lewis basic site, has been a significant area of research. These catalysts can activate both the nucleophile and the electrophile in a reaction, leading to high efficiency and stereoselectivity. The benzamide moiety in this compound could potentially be incorporated into such catalyst designs.

In the realm of analytical chemistry, benzamide derivatives have been investigated for their potential as chemical sensors. The amide group can act as a binding site for specific anions or cations, and this binding event can be detected through changes in spectroscopic properties, such as fluorescence or UV-Vis absorbance. The substituents on the aromatic rings can be tailored to fine-tune the selectivity and sensitivity of these sensors.

While specific applications of this compound in these areas have not been reported, the broader class of N-benzylbenzamides has shown promise. For example, certain N-benzylbenzamide derivatives have been identified as potent enzyme inhibitors, highlighting their potential in biochemical assays and as leads for drug discovery. acs.orgnih.govnih.gov

The following table summarizes potential applications of benzamide derivatives in catalysis and analytical chemistry, suggesting possible avenues for the future investigation of this compound.

| Application Area | Role of Benzamide Derivative | Potential Advantage of this compound |

| Asymmetric Catalysis | Chiral ligand for metal-catalyzed reactions | Fluorine and methyl groups can influence catalyst conformation and electronics. |

| Organocatalysis | Component of a bifunctional catalyst | Amide group as a hydrogen-bond donor. |

| Chemical Sensing | Receptor for anions or cations | Substituents can be modified to tune selectivity and sensitivity. |

| Enzyme Inhibition | Active site binding | The N-benzylbenzamide scaffold is a known pharmacophore. acs.orgnih.govnih.gov |

Future Research Directions and Unanswered Questions

Development of Novel Synthetic Paradigms for Scalable Production

The future synthesis of 2-fluoro-N-(2-methylbenzyl)benzamide will likely focus on developing scalable, efficient, and environmentally sustainable production methods. Current synthetic strategies for benzamides often involve the coupling of a carboxylic acid with an amine. rsc.org However, for large-scale production, these methods can be resource-intensive.

A comparative analysis of potential synthetic routes is presented in Table 1.

| Synthetic Method | Potential Advantages | Potential Challenges | Key Research Focus |

| Traditional Batch Synthesis | Well-established procedures. | Scalability issues, potential for thermal runaway, larger solvent volumes. | Optimization of reaction conditions for higher yield and purity. |

| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation, smaller footprint. numberanalytics.com | Initial setup costs, potential for clogging with solid byproducts. | Reactor design, optimization of flow parameters, integration of real-time analytics. |

| Novel Catalytic Systems | Higher yields, increased selectivity, lower energy consumption, use of greener catalysts. numberanalytics.com | Catalyst cost and stability, catalyst poisoning, separation of catalyst from the product. | Development of robust and recyclable catalysts, exploring biocatalytic options. numberanalytics.com |

| Late-Stage Fluorination | Increased flexibility in analog synthesis, access to novel chemical space. numberanalytics.com | Harsh reaction conditions, regioselectivity control. | Development of milder and more selective fluorinating agents. researchgate.net |

Deeper Integration of Advanced Computational Modeling for Predictive Understanding

Advanced computational modeling is a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental work. vivabiotech.comresearchgate.net For this compound, a deeper integration of these methods can provide significant insights.

Future research should employ a multi-faceted computational approach. Molecular docking studies can predict the binding affinity and mode of interaction of the compound with various biological targets, such as enzymes or receptors. nih.govnih.gov This is particularly relevant given that substituted benzamides are known to interact with biological targets. nih.govmdpi.comMolecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, revealing conformational changes and interactions with its environment. nih.govQuantum mechanical calculations , such as Density Functional Theory (DFT), can be used to accurately predict electronic properties, vibrational frequencies, and reaction mechanisms. rsc.orgmdpi.com These computational tools can be used to create Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of this compound and its analogs with their biological activity or physical properties. mdpi.com

Table 2 outlines the potential applications of various computational modeling techniques.

| Computational Technique | Predicted Properties/Insights | Potential Impact on Research |

| Molecular Docking | Binding affinity, binding mode, identification of key interacting residues. nih.govnih.gov | Prioritization of biological targets, design of more potent analogs. |

| Molecular Dynamics (MD) | Conformational flexibility, solvent effects, stability of ligand-protein complexes. nih.gov | Understanding the dynamic nature of molecular interactions, predicting bioavailability. |

| Density Functional Theory (DFT) | Electronic structure, bond energies, spectroscopic properties, reaction pathways. rsc.orgmdpi.com | Rationalizing experimental observations, guiding synthetic modifications. |

| QSAR Modeling | Correlation of structural features with activity/properties. mdpi.com | Predictive design of new compounds with desired characteristics. |

Identification and Mechanistic Characterization of Novel Molecular Interactions

A thorough understanding of the non-covalent interactions involving this compound is crucial for predicting its crystal packing, solubility, and interactions with biological macromolecules. The interplay of hydrogen bonds, π-π stacking, and other weak interactions governs the supramolecular chemistry of benzamides. rsc.org

Future research should focus on a detailed experimental and theoretical characterization of these interactions. Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of the molecule in the solid state, revealing intermolecular hydrogen bonding patterns and other close contacts. Theoretical methods like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to dissect the interaction energies into their fundamental components (electrostatics, exchange, induction, and dispersion), providing a deeper understanding of the nature of the forces at play. mdpi.com The presence of the fluorine atom suggests the possibility of C-H···F interactions , which, although weak, can play a significant role in molecular recognition and crystal packing. mdpi.com

Table 3 details the key molecular interactions to be investigated.

| Type of Interaction | Expected Role | Experimental/Theoretical Characterization Methods |

| N-H···O Hydrogen Bonding | Primary driver of self-assembly and crystal packing. rsc.org | X-ray diffraction, FTIR spectroscopy, DFT calculations. |

| π-π Stacking | Contribution to crystal stability and potential for electronic interactions. rsc.org | X-ray diffraction, UV-Vis spectroscopy, computational analysis. |

| C-H···O Interactions | Secondary interactions influencing molecular conformation and packing. | X-ray diffraction, Hirshfeld surface analysis. |

| C-H···F Interactions | Potential role in directing crystal packing and molecular recognition. mdpi.com | High-resolution X-ray diffraction, SAPT calculations. |

Exploration of Self-Assembly Properties for Advanced Functional Materials

The ability of benzamide (B126) derivatives to self-assemble into ordered supramolecular structures opens up possibilities for the creation of advanced functional materials. researchgate.netrsc.orgresearchgate.net The interplay of hydrogen bonding and π-π stacking can lead to the formation of one-dimensional fibers, which can in turn form gels or liquid crystalline phases. researchgate.net

Future research in this area should systematically investigate the self-assembly behavior of this compound in various solvents and under different conditions (e.g., temperature, concentration). Techniques such as polarization optical microscopy (POM) , scanning electron microscopy (SEM) , and atomic force microscopy (AFM) can be used to visualize the morphology of the self-assembled structures. The potential of this compound to act as an organogelator should be explored, which could lead to applications in areas such as drug delivery, tissue engineering, and environmental remediation. researchgate.net Furthermore, the incorporation of this molecule into multicomponent systems could lead to the development of novel supramolecular polymers with tunable properties. rsc.org The introduction of fluorine may also impart unique properties to the resulting materials, such as altered hydrophobicity and thermal stability. researchgate.net

Table 4 summarizes the potential applications arising from the exploration of self-assembly.

| Material Type | Driving Forces for Assembly | Potential Applications | Characterization Techniques |

| Organogels | Hydrogen bonding, π-π stacking, solvophobic effects. researchgate.net | Drug delivery systems, templates for nanomaterial synthesis, environmental remediation. | Rheology, SEM, TEM, fluorescence spectroscopy. |

| Liquid Crystals | Anisotropic molecular shape, directional intermolecular interactions. | Display technologies, sensors, smart materials. | Polarized optical microscopy, differential scanning calorimetry (DSC), X-ray scattering. |

| Supramolecular Polymers | Reversible non-covalent interactions. rsc.org | Self-healing materials, responsive coatings, biomaterials. | Viscometry, light scattering, AFM. |

| Functional Thin Films | Controlled deposition and self-organization on surfaces. | Organic electronics, biosensors. | AFM, X-ray reflectivity, contact angle measurements. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-fluoro-N-(2-methylbenzyl)benzamide, and how can reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via amide coupling. For example, reacting 2-fluorobenzoyl chloride with 2-methylbenzylamine in a solvent like dichloromethane, using triethylamine as a base to neutralize HCl . Microwave-assisted Fries rearrangement under solvent-free conditions has also been reported for analogous fluorobenzamides, offering improved reaction efficiency (e.g., 61% yield in 4 hours) . Key variables include stoichiometry (excess amine ensures complete conversion), temperature (room temperature to reflux), and purification methods (recrystallization from methanol or EtOAc) .

Q. How can spectroscopic techniques (NMR, IR) validate the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 6.8–8.0 ppm for fluorobenzene and tolyl rings), methylene (-CH₂-, δ ~4.5 ppm), and amide NH (δ ~8.5 ppm, broad). Fluorine substituents cause splitting patterns in adjacent protons .

- IR : A strong C=O stretch (~1650–1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹) confirm the amide bond. Absence of -OH or -NH₂ peaks indicates purity .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 258.1 (calculated for C₁₅H₁₄FNO) validates molecular weight .

Q. What crystallization strategies are effective for obtaining single crystals of this compound for X-ray analysis?

- Methodological Answer : Slow evaporation from methanol or chloroform at room temperature is effective. For example, colorless plates of analogous fluorobenzamides were grown via this method, enabling crystal structure determination . Disorder in fluorine or methyl groups (observed in some cases) requires careful refinement using software like SHELXL .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) in this compound influence its solid-state packing and stability?

- Methodological Answer : X-ray crystallography reveals that the amide N-H forms moderate-strength hydrogen bonds with acceptor atoms (e.g., O or N of adjacent molecules), creating dimers or chains. For example, N-H···O=C interactions (2.8–3.0 Å) stabilize the crystal lattice . Weak C-H···π interactions involving methyl or fluorophenyl groups further contribute to layered packing . Computational tools like Mercury can model these interactions using crystallographic data .

Q. What computational approaches (e.g., DFT, QSPR) can predict the physicochemical properties or reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths, angles, and electrostatic potential surfaces. Compare with experimental X-ray data to validate accuracy .

- QSPR Models : Use quantum-chemical descriptors (e.g., HOMO-LUMO gaps, dipole moments) to correlate structure with properties like solubility or logP. Tools like COSMO-RS are suitable for solubility predictions .

Q. How does substituting fluorine or modifying the benzyl group impact the compound’s biological activity (e.g., as an Arp2/3 inhibitor)?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances metabolic stability and binding affinity to hydrophobic pockets in proteins. For example, this compound analogs (e.g., CK-666) inhibit Arp2/3 complex activity (IC₅₀ = 4–17 μM) by preventing conformational shifts in the protein . Structure-activity relationship (SAR) studies involve synthesizing derivatives with varied substituents (e.g., Cl, CF₃) and testing via biochemical assays (e.g., actin polymerization inhibition) .

Data Contradiction and Optimization

Q. How can researchers resolve discrepancies in reported crystallographic data (e.g., bond lengths, dihedral angles) for fluorobenzamide derivatives?

- Methodological Answer : Cross-validate data using multiple refinement programs (SHELXL vs. OLEX2) and check for disorder or twinning. For example, disorder in ortho-fluorine positions (observed in ) requires partial occupancy refinement. Statistical tools like R-factors and residual density maps assess model quality .

Q. What strategies optimize the reaction yield of this compound when scaling up from milligram to gram quantities?

- Methodological Answer :

- Catalyst Screening : Pd/C or microwave irradiation reduces reaction time .

- Solvent Selection : High-boiling solvents (e.g., DMF) improve solubility at elevated temperatures.

- Workup : Liquid-liquid extraction (EtOAc/water) removes unreacted starting materials, followed by column chromatography (silica gel, hexane/EtOAc gradient) .

Tables of Key Data

| Property | Value/Description | Reference |

|---|---|---|

| Crystal System | Monoclinic (analogous compounds) | |

| Hydrogen Bond Length (N-H···O) | 2.85 Å | |

| Calculated logP | 3.2 (via QSPR) | |

| Arp2/3 Inhibition (IC₅₀) | 4–17 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.